An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to 4-(Benzyloxy)-3-fluoroaniline: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Benzyloxy)-3-fluoroaniline is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, comprising a benzyloxy group for potential metabolic modulation and a fluorine atom that can enhance binding affinity and pharmacokinetic properties, make it a sought-after intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in the pharmaceutical and life sciences sectors. The primary Chemical Abstracts Service (CAS) number for 4-(Benzyloxy)-3-fluoroaniline is 168268-00-6 .[1][2][3] The hydrochloride salt of this compound is registered under CAS number 76243-25-9 .[4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 168268-00-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂FNO | [1][2][5] |
| Molecular Weight | 217.24 g/mol | [1] |
| Appearance | Varies; often supplied as a solid. | General chemical supplier information |
| Melting Point | Not definitively reported. Related compounds such as 4'-(Benzyloxy)benzylidene-4-fluoroaniline have a melting point in the range of 134-138 °C. | |
| Boiling Point | Not reported. | [1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in aqueous solutions is likely to be low. | Inferred from structural similarity to other anilines. |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quality control of 4-(Benzyloxy)-3-fluoroaniline. Although a comprehensive public database of its spectra is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the fluoroaniline and benzyl rings, as well as the benzylic methylene protons. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J C-F).
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-O stretching of the ether linkage, C-F stretching, and various aromatic C-H and C=C vibrations.[6][7][8]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the ether bond.
Synthesis of 4-(Benzyloxy)-3-fluoroaniline
The synthesis of 4-(Benzyloxy)-3-fluoroaniline typically involves a multi-step process, starting from commercially available precursors. A common strategy is the reduction of a corresponding nitro compound.
Illustrative Synthetic Pathway
Caption: A general synthetic route to 4-(Benzyloxy)-3-fluoroaniline.
Detailed Experimental Protocol: Reduction of 4-(Benzyloxy)-3-fluoronitrobenzene
This protocol describes a common method for the reduction of the nitro group to an amine using iron powder in the presence of an acid.
Materials:
-
4-(Benzyloxy)-3-fluoronitrobenzene
-
Iron powder
-
Ammonium chloride or acetic acid
-
Ethanol
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(Benzyloxy)-3-fluoronitrobenzene in a mixture of ethanol and water.
-
To this suspension, add iron powder and a catalytic amount of ammonium chloride or acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-(Benzyloxy)-3-fluoroaniline.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[9]
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the benzyloxy and fluoro groups on the aniline scaffold makes 4-(Benzyloxy)-3-fluoroaniline a valuable precursor for a range of biologically active molecules.
-
Cholesterol Absorption Inhibitors: This compound is a key intermediate in the synthesis of azetidinone-based cholesterol absorption inhibitors. The fluoroaniline moiety is crucial for the biological activity of these compounds.[5]
-
Anticancer Agents: Derivatives of 4-(Benzyloxy)-3-fluoroaniline have shown potential as anticancer agents. The fluorine atom can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability.[5][10]
-
Kinase Inhibitors: Substituted anilines are common pharmacophores in kinase inhibitors used in oncology. The electronic properties of the fluoro- and benzyloxy-substituted aniline ring can be fine-tuned to achieve desired potency and selectivity.
Workflow for Utilization in Synthesis
Caption: General workflow for the use of 4-(Benzyloxy)-3-fluoroaniline in API synthesis.
Safety and Handling
As a substituted aniline, 4-(Benzyloxy)-3-fluoroaniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the handling procedures for related anilines should be followed.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[11][12]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile of Related Anilines: Anilines, as a class of compounds, can be toxic. They are known to cause methemoglobinemia, and some are suspected carcinogens. Therefore, it is crucial to handle 4-(Benzyloxy)-3-fluoroaniline with care and to minimize exposure.
Conclusion
4-(Benzyloxy)-3-fluoroaniline is a key synthetic intermediate with significant potential in the development of new pharmaceuticals. Its unique combination of functional groups provides medicinal chemists with a versatile platform for designing molecules with improved efficacy and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and safe handling is paramount for its successful application in research and drug discovery.
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